molecular formula C20H28Cl3N3O B12724245 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride CAS No. 86979-95-5

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride

Cat. No.: B12724245
CAS No.: 86979-95-5
M. Wt: 432.8 g/mol
InChI Key: CDSYHFINKUKSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride typically involves multiple steps, including the formation of the pyrido-oxazine ring and the introduction of the phenyl and piperidinoethyl groups. Common reagents used in these reactions include:

    Pyridine derivatives: Used as starting materials for the formation of the pyrido-oxazine ring.

    Phenylboronic acid: Often used in Suzuki coupling reactions to introduce the phenyl group.

    Piperidine: Used to introduce the piperidinoethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Such as palladium catalysts for coupling reactions.

    Solvents: Such as dichloromethane or ethanol to facilitate reactions.

    Purification techniques: Including recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different oxidation states.

    Reduction: Where the compound is reduced to form different reduction states.

    Substitution: Where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: As a potential therapeutic agent for various diseases.

    Biology: As a tool for studying biological processes and pathways.

    Industry: As a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Where the compound inhibits the activity of specific enzymes.

    Receptor binding: Where the compound binds to specific receptors to exert its effects.

    Signal transduction: Where the compound affects cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Compounds with similar ring structures but different substituents.

    Phenylpiperidine derivatives: Compounds with similar phenyl and piperidinoethyl groups but different core structures.

Uniqueness

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.

Properties

CAS No.

86979-95-5

Molecular Formula

C20H28Cl3N3O

Molecular Weight

432.8 g/mol

IUPAC Name

2-phenyl-4-(2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C20H25N3O.3ClH/c1-3-8-17(9-4-1)19-16-23(15-14-22-12-5-2-6-13-22)20-18(24-19)10-7-11-21-20;;;/h1,3-4,7-11,19H,2,5-6,12-16H2;3*1H

InChI Key

CDSYHFINKUKSGT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2CC(OC3=C2N=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.